molecular formula C15H15BrN4OS B12273076 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole

Cat. No.: B12273076
M. Wt: 379.3 g/mol
InChI Key: KGVAYMCVZFFPPY-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole is a complex heterocyclic compound that features a unique combination of pyrazole, azetidine, and benzothiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of 4-bromo-1H-pyrazole with an appropriate alkylating agent to introduce the methyl group.

    Azetidine ring formation: The azetidine ring is formed by reacting the pyrazole derivative with an azetidine precursor under suitable conditions.

    Benzothiazole ring formation: The final step involves the cyclization of the intermediate with a benzothiazole precursor, often under acidic or basic conditions to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole
  • 2-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole

Uniqueness

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets. Additionally, the combination of pyrazole, azetidine, and benzothiazole moieties provides a versatile scaffold for further functionalization and optimization in drug development.

Properties

Molecular Formula

C15H15BrN4OS

Molecular Weight

379.3 g/mol

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-methoxy-1,3-benzothiazole

InChI

InChI=1S/C15H15BrN4OS/c1-21-12-2-3-13-14(4-12)22-15(18-13)19-6-10(7-19)8-20-9-11(16)5-17-20/h2-5,9-10H,6-8H2,1H3

InChI Key

KGVAYMCVZFFPPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=C(C=N4)Br

Origin of Product

United States

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